Cas no 1807239-47-9 (4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride)

4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride structure
1807239-47-9 structure
Product name:4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride
CAS No:1807239-47-9
MF:C9H8ClNO3S
Molecular Weight:245.682720184326
CID:5007120

4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride
    • インチ: 1S/C9H8ClNO3S/c1-6-8(5-12)7(4-11)2-3-9(6)15(10,13)14/h2-3,12H,5H2,1H3
    • InChIKey: QIJJFPHORSTLJI-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(C#N)C(CO)=C1C)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 367
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 86.5

4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010006714-1g
4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride
1807239-47-9 97%
1g
1,579.40 USD 2021-07-06

4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride 関連文献

4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chlorideに関する追加情報

Research Briefing on 4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride (CAS: 1807239-47-9): Recent Advances and Applications

In recent years, the compound 4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride (CAS: 1807239-47-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative serves as a versatile intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and prodrugs. Recent studies have highlighted its potential in targeted drug delivery systems and as a key building block in the development of novel therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride in the synthesis of selective kinase inhibitors. The researchers demonstrated that the compound's unique structural features, including the cyano and hydroxymethyl groups, enable precise modulation of inhibitor potency and selectivity. The study reported a 40% improvement in target binding affinity compared to traditional sulfonyl chloride derivatives, making it a promising candidate for further optimization.

Another significant advancement was reported in ACS Chemical Biology, where the compound was utilized as a photoaffinity labeling probe for protein-protein interaction studies. The reactive sulfonyl chloride group allowed for efficient covalent bonding with target proteins, while the hydroxymethyl group provided a handle for subsequent bioconjugation. This dual functionality has opened new avenues for studying complex biological systems at the molecular level.

In the realm of drug formulation, recent patent applications (WO2023056789, US20230192521) have disclosed novel prodrug strategies employing 4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride as a bioreversible protecting group. The compound's stability under physiological conditions and controlled release properties have shown particular promise in improving the pharmacokinetic profiles of challenging drug candidates, especially those with poor aqueous solubility.

Analytical chemistry advancements have also been made in the characterization of this compound. A 2024 publication in Analytical Chemistry presented a novel LC-MS/MS method for the sensitive detection and quantification of 4-Cyano-3-hydroxymethyl-2-methylbenzenesulfonyl chloride in complex biological matrices. This method demonstrated a detection limit of 0.1 ng/mL, enabling precise pharmacokinetic studies of derivatives containing this moiety.

From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for this compound and its common derivatives. While showing good stability under standard handling conditions, the studies recommend proper personal protective equipment due to the compound's reactive sulfonyl chloride group. The research also noted that the hydroxymethyl substitution appears to reduce skin sensitization potential compared to similar compounds.

Looking forward, the unique chemical properties of 4-Cyano-3-hydroxymethyl-2-methylbenzenefonyl chloride continue to inspire innovative applications across multiple domains of pharmaceutical research. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimera) technology and as a linker in antibody-drug conjugates, suggesting that this compound will remain an important tool in medicinal chemistry for years to come.

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